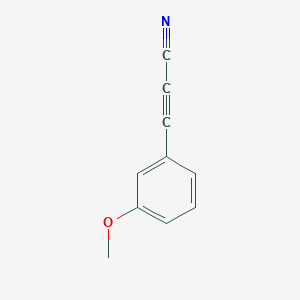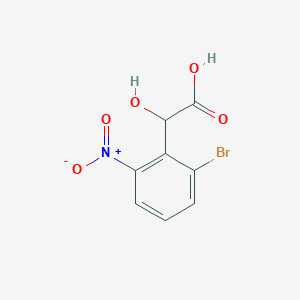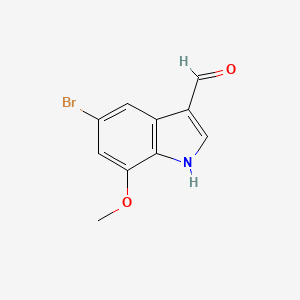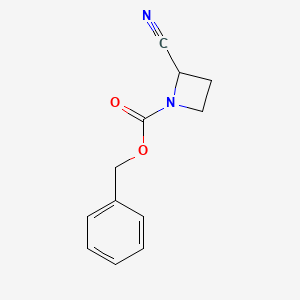
Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,6-dichlorobenzyl group attached to the oxadiazole ring, making it a unique and potentially useful molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 2,6-dichlorobenzyl chloride with ethyl 1,2,4-oxadiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles may be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as sodium azide or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(2,4-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-(2,6-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Uniqueness
Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the 2,6-dichlorobenzyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C12H10Cl2N2O3 |
|---|---|
Peso molecular |
301.12 g/mol |
Nombre IUPAC |
ethyl 3-[(2,6-dichlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-2-18-12(17)11-15-10(16-19-11)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3 |
Clave InChI |
GFXYBHTXVNVNRQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NO1)CC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13684284.png)


![Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13684297.png)

![Butoxy)carbonyl]amino}methyl)cyclopropane-1-](/img/structure/B13684314.png)








